molecular formula C8H5ClN2O2 B13060435 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid

Cat. No.: B13060435
M. Wt: 196.59 g/mol
InChI Key: QRKAKXILYUJIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro and cyano group attached to a pyridine ring, along with an acetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid typically involves the reaction of 6-chloro-5-cyanopyridine with a suitable acetic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.

    Industry: Utilized in the production of agrochemicals and other specialized chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(6-chloro-5-cyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5ClN2O2/c9-8-5(4-10)1-2-6(11-8)3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

QRKAKXILYUJIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CC(=O)O)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.